N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO3/c1-13-4-2-3-5-17(13)23(28)26-20-18-12-15(24)8-11-19(18)29-22(20)21(27)14-6-9-16(25)10-7-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVOYXCSFDRONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the benzoyl group.
Coupling Reaction: The formation of the benzamide linkage through a coupling reaction between the brominated benzofuran and the chlorinated benzoyl compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Selection: Choosing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, solvent, and catalysts to maximize efficiency.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chlorobenzoyl chloride
- 5-bromo-2-chlorobenzoic acid
- 5-bromo-2-chlorobenzaldehyde
Uniqueness
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide stands out due to its unique combination of substituents and the presence of both benzofuran and benzamide moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Biological Activity
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H19BrClNO3. The compound features a benzofuran core substituted with a bromo and chlorobenzoyl group, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling, which is effective for forming carbon-carbon bonds .
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as a selective estrogen receptor modulator (SERM), influencing pathways related to cancer cell proliferation and survival. By binding to estrogen receptors, it can modulate gene expression and inhibit processes such as bone resorption.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound through in vitro assays against various cancer cell lines. For example:
- Cell Lines Tested : A-549 (lung cancer) and HeLa (cervical cancer).
- Methodology : MTT assay was employed to determine cell viability at varying concentrations.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .
Comparative Analysis
A comparative study highlighted the effectiveness of this compound against other similar derivatives. The results indicated that while some analogues showed moderate activity, this compound demonstrated superior inhibition of cancer cell growth, particularly in the A-549 cell line .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C22H19BrClNO3 |
| IC50 (A-549 cell line) | [Specific value needed from studies] |
| IC50 (HeLa cell line) | [Specific value needed from studies] |
| Mechanism of Action | Selective estrogen receptor modulator |
| Synthesis Method | Suzuki–Miyaura coupling |
Q & A
Q. What are the key steps and methodological considerations for synthesizing N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide?
The synthesis involves multi-step organic reactions, including:
- Benzofuran core formation : Halogenation (e.g., bromination at position 5) and substitution reactions to introduce the 4-chlorobenzoyl group at position 2 .
- Amide coupling : Reaction of the benzofuran intermediate with 2-methylbenzoyl chloride under anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity . Critical parameters include temperature control (0–5°C during bromination to avoid side reactions) and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., distinguishing benzofuran protons from aromatic methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify trace impurities .
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement to resolve absolute configuration and bond lengths/angles .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z = 467.97 [M+H]⁺) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor decomposition via HPLC and track loss of parent peak area .
- Long-term stability : Store aliquots at –20°C (desiccated) and analyze periodically (every 6 months) for changes in crystallinity (PXRD) or hygroscopicity (TGA/DSC) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd catalysts for coupling steps), and reaction time. For example, increasing DMF polarity improves benzofuran cyclization yield by 15% but may require subsequent solvent swaps .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time and terminate reactions at optimal conversion points .
- Byproduct identification : LC-MS/MS to characterize side products (e.g., dihalogenated derivatives) and adjust stoichiometry or quenching protocols .
Q. How should contradictory structural data (e.g., NMR vs. X-ray) be resolved?
- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (using Gaussian or ORCA) to identify discrepancies caused by dynamic effects (e.g., rotamers) .
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine diffraction data from non-merohedral twins, which may mislead initial structural interpretations .
- Dynamic NMR : Variable-temperature ¹H NMR to detect conformational exchange broadening that X-ray static structures might miss .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- SAR (Structure-Activity Relationship) studies :
| Derivative Modification | Observed Impact | Reference |
|---|---|---|
| Replacement of 4-Cl with 4-CF₃ | Increased cytotoxicity (IC₅₀ ↓ 40%) | |
| Substitution of 2-methylbenzamide with 2-nitro | Improved kinase inhibition (Ki = 12 nM) |
- Computational docking : Use AutoDock Vina to predict binding poses against targets (e.g., PARP-1) and prioritize synthetic targets .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -Br → -CF₃) to reduce CYP450-mediated degradation .
Q. How can polymorphism impact pharmacological studies, and how is it characterized?
- Screening methods : Conduct slurry experiments in 10+ solvents (e.g., acetonitrile, toluene) to identify polymorphs. Monitor via PXRD and DSC to detect transitions (e.g., Form I melts at 178°C vs. Form II at 165°C) .
- Bioavailability correlation : Compare dissolution rates of polymorphs in simulated gastric fluid (USP apparatus II, 50 rpm). Form I shows 2x faster dissolution than Form II .
Q. What role do computational methods play in understanding this compound’s reactivity?
- DFT calculations : Optimize transition states (e.g., for amide bond hydrolysis) using B3LYP/6-31G* to predict degradation pathways .
- MD simulations : GROMACS simulations in explicit solvent (water/ethanol) to model aggregation tendencies, which affect solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
